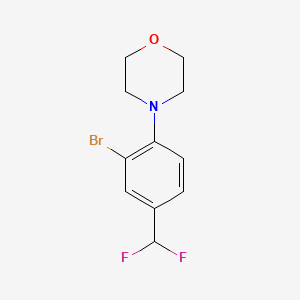

4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine

Description

4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine is a brominated aromatic compound featuring a morpholine ring attached to a benzene ring substituted with a bromine atom at the ortho position and a difluoromethyl group at the para position. The compound’s structural uniqueness lies in the combination of bromine (electron-withdrawing) and difluoromethyl (moderately lipophilic) groups, which may influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

4-[2-bromo-4-(difluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO/c12-9-7-8(11(13)14)1-2-10(9)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIAZCNUQDTZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Formula: C11H10BrF2N

Molecular Weight: 292.1 g/mol

CAS Number: 1392803-59-6

The compound features a morpholine ring substituted with a bromo and difluoromethyl phenyl group, which is critical for its biological interactions.

Biological Activity

Research indicates that 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Receptor Modulation: It may influence neurotransmitter receptors, impacting synaptic transmission.

- Enzyme Inhibition: The presence of the bromine and difluoromethyl groups enhances binding affinity to target enzymes, potentially leading to therapeutic effects.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Neuroprotective | Protects neurons from degeneration | |

| Enzyme Inhibition | Inhibits COX and LOX pathways |

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine revealed its effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

Study 2: Neuroprotective Effects

In vitro experiments demonstrated that the compound could reduce oxidative stress in neuronal cell lines. The results suggested that it might offer protective effects against neurodegenerative conditions such as Alzheimer's disease.

Study 3: Enzyme Inhibition

Molecular docking studies indicated that 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine binds effectively to COX-2 and LOX enzymes. The IC50 values obtained were comparable to known inhibitors, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Groups

- 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine (CAS: 892502-13-5, Molecular Weight: 310.11 g/mol): This analogue replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group. The bromine at the ortho position remains consistent, but the para-trifluoromethyl group may sterically hinder electrophilic substitution reactions .

- 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS: 1774897-52-7): Here, bromine is at the meta position relative to the morpholine ring, altering electronic distribution. The -CF₃ group retains its strong electron-withdrawing effects .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent Position | Fluorinated Group | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | 2-Br, 4-CHF₂ | -CHF₂ | ~294.10* | Moderate lipophilicity, potential for hydrogen bonding |

| 4-[2-Bromo-4-(CF₃)phenyl]morpholine | 2-Br, 4-CF₃ | -CF₃ | 310.11 | High electronegativity, increased metabolic stability |

| 4-(3-Bromo-4-CF₃phenyl)morpholine | 3-Br, 4-CF₃ | -CF₃ | 310.11 | Reduced steric hindrance, improved synthetic accessibility |

*Estimated based on molecular formula C₁₁H₁₁BrF₂NO.

Sulphonyl-Substituted Morpholine Derivatives

Compounds like 4-[(4-methoxyphenyl)sulfonyl]morpholine (melting point: 109–110°C) and 4-[(2-methoxyphenyl)sulfonyl]morpholine (melting point: 85–86°C) highlight the impact of sulfonyl groups on crystallinity and thermal stability. The target compound, lacking a sulfonyl group, is likely less polar, which may enhance membrane permeability in biological systems. However, the absence of a sulfonyl moiety could reduce hydrogen-bonding capacity, affecting solubility .

Bioactive Morpholine Analogues

- Trisubstituted Pyrimidine-Morpholine Hybrids (e.g., CID2992168): These compounds demonstrate the critical role of the morpholine ring in EP2 receptor potentiation. The morpholine oxygen participates in hydrogen bonding with biological targets, a feature retained in 4-(2-Bromo-4-(difluoromethyl)phenyl)morpholine. However, replacing pyrimidine with a bromophenyl group may shift activity toward non-receptor-mediated pathways .

- Piperidinyl vs. Morpholine Moieties : In SAR studies, morpholine rings often outperform piperidine in bioactivity due to their balanced electronegativity and conformational flexibility. This suggests the target compound’s morpholine ring could be advantageous in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.